![molecular formula C15H25NO4 B14324754 Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- CAS No. 104825-51-6](/img/structure/B14324754.png)
Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[931]pentadecan-15-one, 12-hydroxy-1-nitro- is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[931]pentadecan-15-one, 12-hydroxy-1-nitro- typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the formation of the bicyclic core through a series of cyclization reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine .
Applications De Recherche Scientifique
Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[9.3.1]pentadecan-13-one: Similar structure but lacks the nitro and hydroxy groups.
Bicyclo[9.3.1]pentadecan-13-ol: Contains a hydroxy group but no nitro group.
Bicyclo[9.3.1]pentadec-11-en-13-one: Contains a double bond in the bicyclic structure.
Uniqueness
Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- is unique due to the presence of both the nitro and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
104825-51-6 |
|---|---|
Formule moléculaire |
C15H25NO4 |
Poids moléculaire |
283.36 g/mol |
Nom IUPAC |
12-hydroxy-1-nitrobicyclo[9.3.1]pentadecan-15-one |
InChI |
InChI=1S/C15H25NO4/c17-13-9-11-15(16(19)20)10-7-5-3-1-2-4-6-8-12(13)14(15)18/h12-13,17H,1-11H2 |
Clé InChI |
ALGMDNBCJFLFSC-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC2C(CCC(C2=O)(CCCC1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


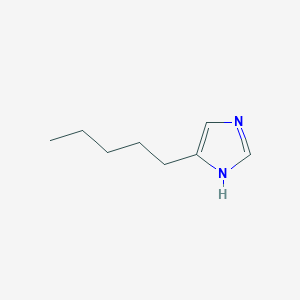

![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
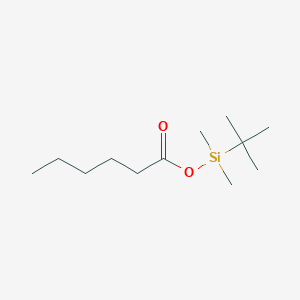
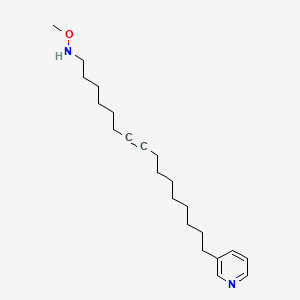
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)

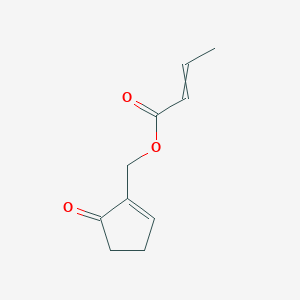
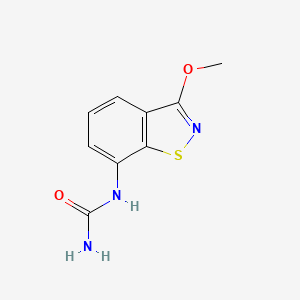
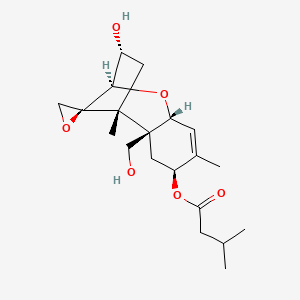
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)



